molecular formula C11H18N3O4P+2 B1236228 4-Diazoniophenylphosphorylcholine CAS No. 35697-91-7

4-Diazoniophenylphosphorylcholine

Cat. No.: B1236228
CAS No.: 35697-91-7
M. Wt: 287.25 g/mol
InChI Key: YEVTZHDPJUCYQT-UHFFFAOYSA-O
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Description

4-Diazoniophenylphosphorylcholine is a phosphocholine compound characterized by the presence of a diazonium group attached to a phenyl ring, which is further connected to a phosphorylcholine moiety. This compound is notable for its unique structure, which combines the properties of diazonium salts and phosphocholines, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Diazoniophenylphosphorylcholine typically involves the diazotization of aniline derivatives followed by coupling with phosphorylcholine. The reaction conditions often require a low-temperature environment to stabilize the diazonium intermediate. Common reagents used in the synthesis include sodium nitrite and hydrochloric acid for the diazotization step, followed by the addition of phosphorylcholine under controlled pH conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to prevent the decomposition of the diazonium intermediate. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Diazoniophenylphosphorylcholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Diazoniophenylphosphorylcholine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of azo dyes and other aromatic compounds.

    Biology: Investigated for its potential role in labeling and tracking biological molecules due to its diazonium group.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Diazoniophenylphosphorylcholine involves the reactivity of its diazonium group, which can form covalent bonds with nucleophilic sites on other molecules. This reactivity is harnessed in various applications, such as the formation of azo compounds or the modification of biomolecules. The phosphorylcholine moiety may also interact with biological membranes, enhancing the compound’s utility in biomedical applications .

Comparison with Similar Compounds

  • p-Diazonium Phenylphosphorylcholine
  • p-Aminophenylphosphorylcholine
  • p-Nitrophenylphosphorylcholine

Comparison: 4-Diazoniophenylphosphorylcholine is unique due to the presence of both a diazonium group and a phosphorylcholine moiety. This combination imparts distinct reactivity and solubility properties compared to similar compounds. For instance, p-Diazonium Phenylphosphorylcholine lacks the phosphorylcholine group, affecting its solubility and biological interactions. Similarly, p-Aminophenylphosphorylcholine and p-Nitrophenylphosphorylcholine differ in their functional groups, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

2-[(4-diazoniophenoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4P/c1-14(2,3)8-9-17-19(15,16)18-11-6-4-10(13-12)5-7-11/h4-7H,8-9H2,1-3H3/q+1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVTZHDPJUCYQT-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)OC1=CC=C(C=C1)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N3O4P+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424169
Record name azophenylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35697-91-7
Record name azophenylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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